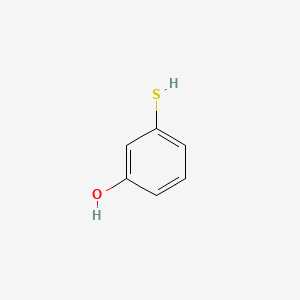
















|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.[S].N#N.Cl.[OH-].[K+]>O.C1COCC1>[C:2]1([OH:1])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1.[OH:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1 |f:4.5,^3:8|
|


|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C=CC1)S
|
|
Name
|
Teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1158 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The rate of the Grignard reaction
|
|
Type
|
CUSTOM
|
|
Details
|
could be kept below 15° C
|
|
Type
|
WASH
|
|
Details
|
The Grignard flask was rinsed with THF (2×234 mL)
|
|
Type
|
ADDITION
|
|
Details
|
the rinsed solution was added to the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred until a negative Gilman test
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
CUSTOM
|
|
Details
|
rose to 50° C
|
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred for one additional hour
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for two hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The THF layer was separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
WASH
|
|
Details
|
was washed with butyl methyl ether (2×1170 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
The resultant mixture was then extracted with t-butyl methyl ether three times (1560, 1170 and 780 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic layer was washed with brine (780 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the water bath temperature less than 30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
afforded the crude product (181.6 g) as a slightly yellow liquid
|
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
distilling column
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)S
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 135.7 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |